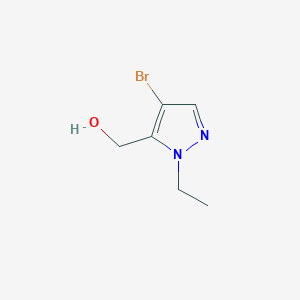![molecular formula C19H28N4O5S B2970946 4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-09-3](/img/structure/B2970946.png)
4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a sulfamoyl group (-SO2NH2), and an oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with a carboxylic acid or its derivative . The sulfamoyl group could be introduced through a reaction with a sulfonyl chloride . The oxadiazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide, sulfamoyl, and oxadiazole functional groups. The amide group consists of a carbonyl group (C=O) directly bonded to a nitrogen atom . The sulfamoyl group consists of a sulfur atom bonded to two oxygen atoms and one nitrogen atom . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups it contains. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine . The sulfamoyl group could react with bases to form sulfonamides . The oxadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfamoyl groups could increase its solubility in water . The presence of the aromatic oxadiazole ring could increase its stability .Scientific Research Applications
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown promising nematocidal activities, suggesting potential agricultural applications in controlling nematode pests (Liu et al., 2022).
Anticancer Evaluation : Research into 1,3,4-oxadiazole derivatives has also explored their use in anticancer therapies. For instance, compounds synthesized from Schiff base of the corresponding hydrazide demonstrated moderate activity against various cancer cell lines (Salahuddin et al., 2014).
Antidiabetic Screening : The synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides has revealed compounds with in vitro antidiabetic activity, indicating potential therapeutic applications in diabetes management (Lalpara et al., 2021).
Antimicrobial Activities : Some newly synthesized 1,2,4-triazole derivatives have shown good or moderate antimicrobial activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Selective Histone Deacetylase Inhibitors : Research into 5-aroylindolyl-substituted hydroxamic acids has identified compounds with potent inhibitory selectivity against histone deacetylase 6, offering a promising approach for treating Alzheimer's disease (Lee et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is the bacterial cell division protein FtsZ . FtsZ is a protein essential for bacterial cell division and is a promising target for the development of new antibacterial agents .
Mode of Action
The compound interacts with FtsZ, inhibiting its function and thereby preventing bacterial cell division . This interaction disrupts the formation of the Z-ring, a structure formed by FtsZ at the site of cell division, leading to the inhibition of bacterial growth .
Biochemical Pathways
The compound affects the bacterial cell division pathway by targeting FtsZ . The inhibition of FtsZ disrupts the formation of the Z-ring, which is crucial for bacterial cytokinesis . This disruption prevents the bacteria from dividing and growing.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By targeting and inhibiting FtsZ, the compound prevents bacterial cell division, thereby stopping the proliferation of the bacteria .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S/c1-4-6-12-23(13-7-5-2)29(25,26)16-10-8-15(9-11-16)18(24)20-19-22-21-17(28-19)14-27-3/h8-11H,4-7,12-14H2,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEULINJLJVWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

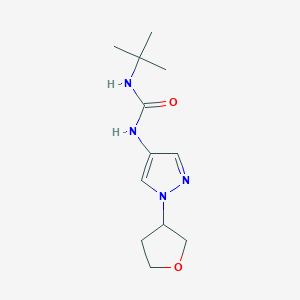
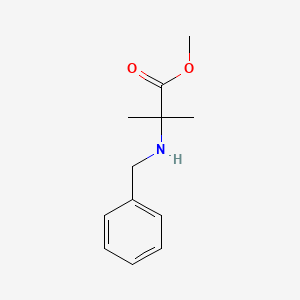
![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)

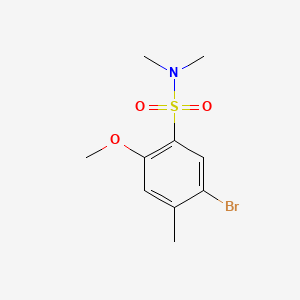
![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)

![7-Fluoro-4-(naphthalen-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2970877.png)

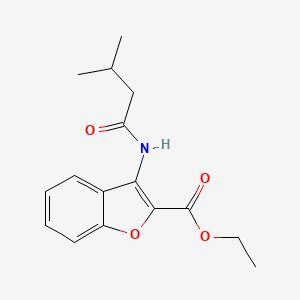
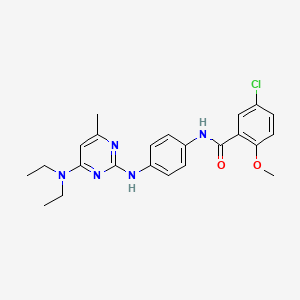
![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)
![7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2970883.png)
